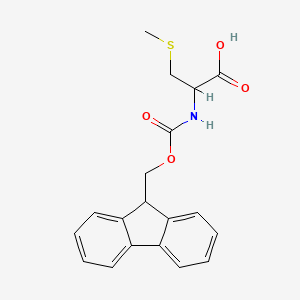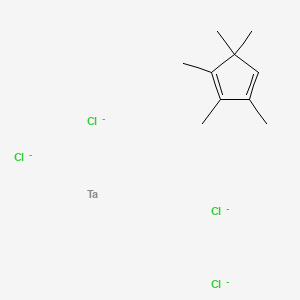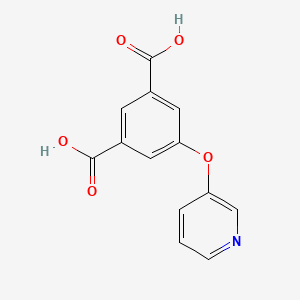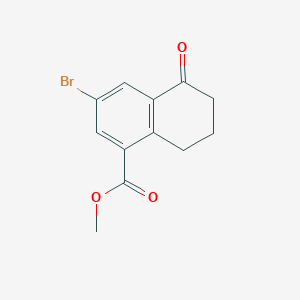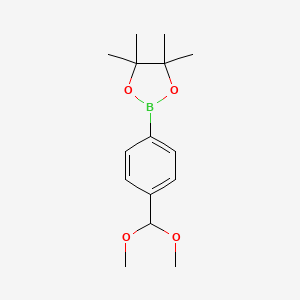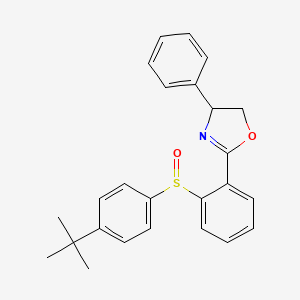
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound known for its unique structural features and diverse applications in various fields of scientific research. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a dihydrooxazole ring. The tert-butyl group adds steric hindrance, making the compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfinyl intermediate: The reaction begins with the sulfoxidation of 4-(tert-butyl)phenyl sulfide to form 4-(tert-butyl)phenyl sulfoxide.
Coupling with phenylboronic acid: The sulfoxide is then coupled with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl sulfoxide intermediate.
Cyclization to form dihydrooxazole: The biphenyl sulfoxide intermediate undergoes cyclization with an appropriate oxazoline precursor under acidic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids for cyclization, and oxidizing or reducing agents for functional group transformations. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.
Industry: The compound can be used in the synthesis of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole involves its interaction with molecular targets through its sulfinyl and oxazole groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The compound’s steric and electronic properties allow it to modulate the activity of enzymes and receptors, making it a versatile tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
2-(2-((4-(tert-Butyl)phenyl)sulfinyl)phenyl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
(S)-4-tert-Butyl-2-(diphenylphosphino)phenyl-2-oxazoline: This compound is also used as a ligand in catalytic reactions but differs in its phosphino group, which provides different electronic properties.
2-(2-(Bis(2-tolyl)phosphino)phenyl)-4-tert-butyl-2-oxazoline: Another ligand with a similar structure but different substituents, leading to variations in reactivity and selectivity.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct redox properties and steric effects, making it suitable for specific applications in catalysis and biochemical research.
Eigenschaften
Molekularformel |
C25H25NO2S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
2-[2-(4-tert-butylphenyl)sulfinylphenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3 |
InChI-Schlüssel |
ZIDRZTBFZIWXMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


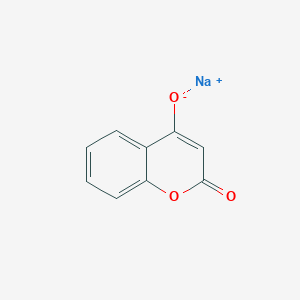

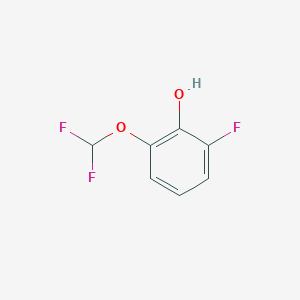
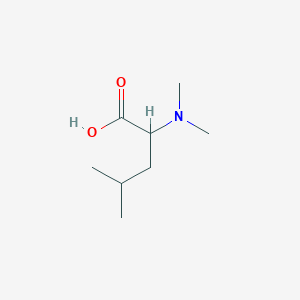
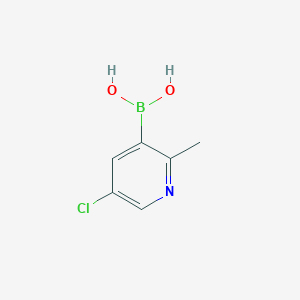
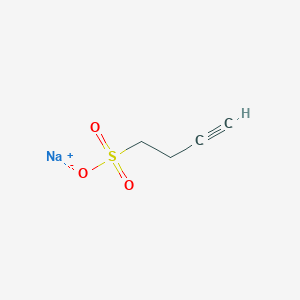
![(2E)-3-(6-Aminopyridin-3-YL)-N-({5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-YL}methyl)prop-2-enamide](/img/structure/B12505335.png)
![8-bromo-1-(2-methoxypropyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12505339.png)
